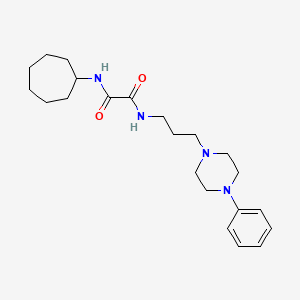

N1-环庚基-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

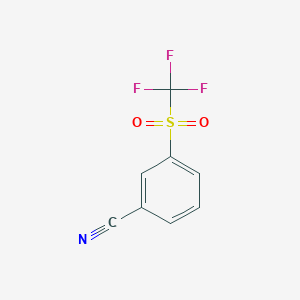

N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C22H34N4O2 and its molecular weight is 386.54. The purity is usually 95%.

BenchChem offers high-quality N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Alpha Adrenoceptor Agonists: Cyclohexylamino oxazoline derivatives, similar in structure to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been identified as potent alpha(2) adrenoceptor agonists. Specific compounds in this category have demonstrated selectivity for alpha(2c) adrenoceptors, suggesting potential applications in cardiovascular and neurophysiological research (Wong et al., 2000).

Binding Mechanisms in Cardiovascular Diseases: N-Phenylpiperazine derivatives, closely related to the compound in question, are used clinically for diseases related to the cardiovascular system. Studies have explored the binding mechanism of these derivatives to alpha1A-adrenoceptor, providing insights into how they mediate signal pathways in cardiovascular diseases. This research is significant for the development of therapeutic agents (Zhao et al., 2015).

σ1 Receptor Ligands and Pain Treatment: Compounds structurally similar to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been explored as σ1 receptor ligands with potential therapeutic applications in treating chronic pain. These derivatives have shown antinociceptive and anti-allodynic effects in animal models without causing sedation or impairing locomotor responses (Romeo et al., 2021).

Anticonvulsant Activity: Derivatives of 1-(4-phenylpiperazin-1-yl)- have been synthesized and studied for their anticonvulsant activity. These compounds, sharing a similar moiety with N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have demonstrated broad-spectrum anticonvulsant activity in preclinical models, highlighting their potential as antiepileptic drugs (Kamiński et al., 2015).

Uroselective Alpha 1-Adrenoceptor Antagonists: Novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists, with potential applications in treating conditions related to the human lower urinary tract. This research could be significant for the development of uroselective therapeutic agents (Elworthy et al., 1997).

Role in Programmed Cell Death: Compounds like N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, which are structurally related to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been studied for their role in inducing programmed cell death (PCD) in certain cell types. This research is significant for understanding the mechanisms of antitumor agents and could be relevant in cancer research (Ha et al., 1997).

σ Receptor Ligands with Agonist Activity: Research on 1-cyclohexylpiperazine derivatives has revealed their high affinity for the σ2 receptor and potential agonist activity. These studies are crucial for understanding the structure-affinity relationship and developing ligands for therapeutic applications, particularly in neurology and psychiatry (Berardi et al., 2004).

Amide Bond Dissociation in Protonated Peptides: Research involving the structures of N-terminal ionic and neutral fragments from the break-up of the amide bond in protonated peptides provides valuable insights into peptide and protein chemistry, which is fundamental in various biochemical processes (Nold et al., 1997).

Antiepileptic Activity of Novel Compounds: The synthesis and study of compounds related to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been explored for their antiepileptic activity. These compounds have been tested in various seizure models, contributing to the development of new anticonvulsant drugs (Rajak et al., 2013).

Effects on Glucose Utilization: The effects of certain antagonists, such as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) and others, on cerebral glucose utilization, have been examined. This research is important in understanding the metabolic processes in the brain and could have implications for neurological conditions (Nehls et al., 1988).

作用机制

Target of Action

The primary targets of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition .

Mode of Action

N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

The action of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide affects the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of cholinergic receptors, which can have downstream effects on various cognitive processes .

Pharmacokinetics

Similar compounds have been shown to possess appropriate properties in terms of adme and toxicity, suggesting that n’-cycloheptyl-n-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide may also have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide’s action primarily involve enhanced cholinergic transmission. By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, leading to improved cognitive function .

生化分析

Biochemical Properties

It is known that phenylpiperazine derivatives have been evaluated for their binding affinity for α1-adrenoceptors (ARs) and for their antiarrhythmic and antihypertensive activities

Cellular Effects

Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activities

Molecular Mechanism

It is known that phenylpiperazine derivatives can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis

Dosage Effects in Animal Models

The effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide vary with different dosages in animal models. For instance, some phenylpiperazine derivatives have shown anti-inflammatory activities in carrageenan-induced rat paw edema model in vivo

属性

IUPAC Name |

N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c27-21(22(28)24-19-9-4-1-2-5-10-19)23-13-8-14-25-15-17-26(18-16-25)20-11-6-3-7-12-20/h3,6-7,11-12,19H,1-2,4-5,8-10,13-18H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGRDQMCZOJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)

![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)

![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687999.png)

![2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2688001.png)

![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)

![5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2688006.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688007.png)

![4-Bromo-1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2688008.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2688012.png)